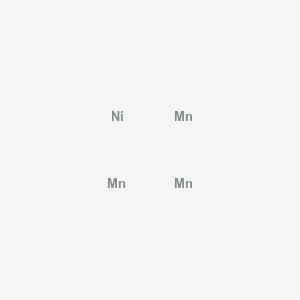

Manganese;nickel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese and nickel compounds, particularly nickel manganese oxides, are significant in various scientific and industrial applications. These compounds typically have a spinel structure and are represented by the formula Ni(x)Mn(3-x)O(y). Common forms include Ni₂MnO₄, NiMn₂O₄, and Ni₁.₅Mn₁.₅O₄ . They are widely used in thin film resistors, thermistors, and as electrodes in batteries due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel and manganese oxides can be synthesized through various methods, including co-precipitation and carbonate precipitation. In the co-precipitation method, solutions of nickel sulfate and manganese sulfate are mixed, and a precipitating agent such as ammonium oxalate is added to form the desired compound . The carbonate precipitation method involves the reaction of metal sulfates with ammonium bicarbonate, resulting in a homogeneous and phase-pure precursor .

Industrial Production Methods: Industrial production of nickel manganese oxides often involves high-temperature solid-state reactions. The raw materials, typically metal oxides or carbonates, are mixed and heated to high temperatures to form the desired compound. This method ensures the formation of a homogeneous product with consistent properties .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel manganese oxides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in basic solutions, manganese can be oxidized by hydrogen peroxide to form manganese dioxide . Nickel manganese oxides also exhibit redox behavior, making them suitable for use in batteries and supercapacitors .

Common Reagents and Conditions: Common reagents used in reactions involving nickel manganese oxides include hydrogen peroxide, hydrochloric acid, and various metal sulfates. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product formation .

Major Products Formed: The major products formed from reactions involving nickel manganese oxides include various oxidation states of manganese and nickel, such as MnO₂ and NiO. These products are essential in applications like catalysis and energy storage .

Wissenschaftliche Forschungsanwendungen

Nickel manganese oxides have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, they are explored for their potential in drug delivery and imaging due to their magnetic properties . In industry, these compounds are crucial in the production of batteries, particularly lithium-ion batteries, where they serve as cathode materials .

Wirkmechanismus

The mechanism of action of nickel manganese oxides in batteries involves redox reactions where the oxidation states of manganese and nickel change during charge and discharge cycles. This process enhances the conductivity and charge capacity of the battery . In biological systems, manganese acts as a cofactor for various enzymes, influencing metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Nickel manganese oxides are compared with other transition metal oxides like cobalt manganese oxides and iron manganese oxides. While all these compounds exhibit redox behavior, nickel manganese oxides are unique due to their higher conductivity and stability in various oxidation states . Similar compounds include cobalt manganese oxides and iron manganese oxides, which are also used in battery and catalytic applications .

Conclusion

Nickel manganese oxides are versatile compounds with significant applications in various fields. Their unique properties, such as high conductivity and stability, make them valuable in scientific research and industrial applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their utilization in advanced technologies.

Eigenschaften

CAS-Nummer |

116298-05-6 |

|---|---|

Molekularformel |

Mn3Ni |

Molekulargewicht |

223.508 g/mol |

IUPAC-Name |

manganese;nickel |

InChI |

InChI=1S/3Mn.Ni |

InChI-Schlüssel |

YMFAZDAZYNDPTN-UHFFFAOYSA-N |

Kanonische SMILES |

[Mn].[Mn].[Mn].[Ni] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)

methanone](/img/structure/B14298376.png)

![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)

![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)